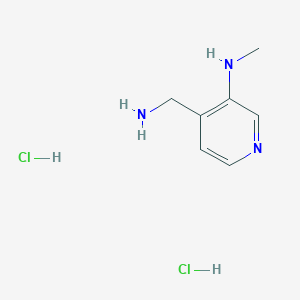
((1,3-Dichloropropan-2-yl)sulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1,3-Dichloropropan-2-yl)sulfonyl)benzene: is an organic compound that features a benzene ring substituted with a sulfonyl group and a 1,3-dichloropropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Dichloropropan-2-yl)sulfonyl)benzene typically involves the reaction of benzene sulfonyl chloride with 1,3-dichloropropan-2-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: ((1,3-Dichloropropan-2-yl)sulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,3-dichloropropan-2-yl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
科学研究应用
Chemistry: ((1,3-Dichloropropan-2-yl)sulfonyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
作用机制
The mechanism of action of ((1,3-Dichloropropan-2-yl)sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. The 1,3-dichloropropan-2-yl group can undergo substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
相似化合物的比较
1,3-Dichloropropan-2-ol: This compound is structurally similar but lacks the sulfonyl group.
Benzene Sulfonyl Chloride: This compound contains the sulfonyl group but lacks the 1,3-dichloropropan-2-yl group. It is used as a reagent in organic synthesis for introducing the sulfonyl group into molecules.
Uniqueness: ((1,3-Dichloropropan-2-yl)sulfonyl)benzene is unique due to the presence of both the sulfonyl and 1,3-dichloropropan-2-yl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C9H10Cl2O2S |
|---|---|
分子量 |
253.14 g/mol |
IUPAC 名称 |
1,3-dichloropropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10Cl2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
BAOXIPKSIITPHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)


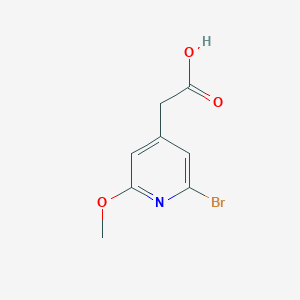
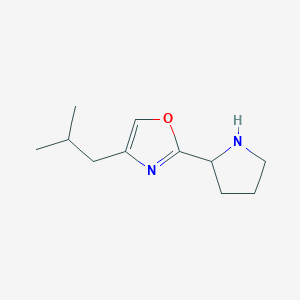
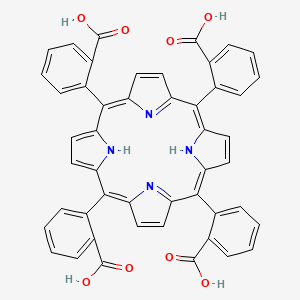
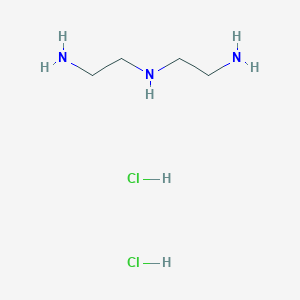
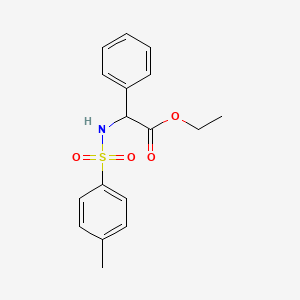
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
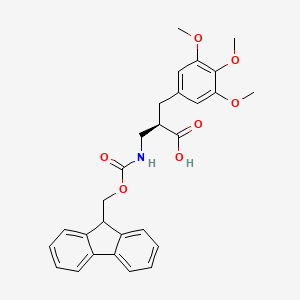
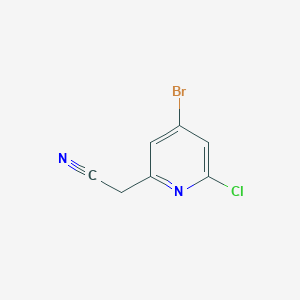
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
